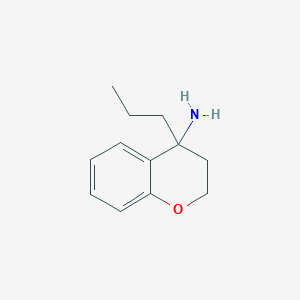

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine

Description

4-Propyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chromane-derived amine with a propyl substituent at the 4-position of the benzopyran scaffold. Chromane derivatives are characterized by a fused benzene and oxygen-containing heterocycle, which confers unique physicochemical and pharmacological properties. For example, chromane-based amines are frequently explored as ligands for neurotransmitter receptors or enzyme inhibitors due to their conformational rigidity and bioavailability .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-propyl-2,3-dihydrochromen-4-amine |

InChI |

InChI=1S/C12H17NO/c1-2-7-12(13)8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

XGZQDLDWMZNEHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCOC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a benzopyran derivative.

Alkylation: The benzopyran derivative is alkylated with a propyl group using a suitable alkylating agent under basic conditions.

Amination: The alkylated product is then subjected to amination to introduce the amine group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

4-Propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring structure. It has a molecular formula of and a molecular weight of approximately 189.27 g/mol. The compound features a propyl group and an amine group at the fourth position, which contributes to its chemical properties and potential biological activities. Research indicates that this compound exhibits significant biological activity, especially in relation to neurotransmitter systems.

Potential Applications

Due to its structural characteristics and biological activity, this compound has potential applications in pharmaceutical research.

Interaction Studies

- Interaction studies have focused on its binding affinity and activity against various biological targets.

- Early data suggests it may modulate neurotransmitter systems, particularly those related to serotonin signaling pathways.

- Comprehensive studies are needed to explore its pharmacodynamics and pharmacokinetics thoroughly.

- Preliminary studies suggest potential interactions with serotonin receptors, possibly indicating anxiolytic or antidepressant effects.

Mechanism of Action

The mechanism of action of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine can be contextualized by comparing it to structurally related chromane-4-amine derivatives. Key differences arise from substituent variations at the 4-position or on the aromatic ring, which influence molecular weight, polarity, receptor affinity, and metabolic stability.

Table 1: Comparative Analysis of Chromane-4-amine Derivatives

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 5,8-difluoro , 6,7-dichloro ) increase polarity and may enhance binding to polar active sites in enzymes or receptors. Aromatic substituents (e.g., phenyl , nitrophenyl ) introduce steric bulk and π-π interactions, critical for target engagement in kinase or GPCR inhibition.

Synthetic Accessibility :

- Derivatives like N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine are synthesized via nucleophilic aromatic substitution or reductive amination, with yields influenced by steric hindrance .

- Chiral resolution methods (e.g., for (4R)-6-ethyl derivatives ) highlight the importance of stereochemistry in optimizing therapeutic windows.

Hydrochloride salts (e.g., 4-methyl and 6-ethyl analogs ) enhance stability and crystallinity, facilitating formulation.

Limitations and Gaps:

- No direct pharmacokinetic or receptor-binding data for this compound are available in the reviewed literature.

- Propyl-substituted analogs are underrepresented compared to methyl or fluoro derivatives, necessitating further structure-activity relationship (SAR) studies.

Biological Activity

4-Propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring structure. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 189.27 g/mol. The compound features a propyl group at the fourth position and an amine group that contribute to its unique chemical properties and biological activities .

Neurotransmitter Interaction

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest potential anxiolytic and antidepressant effects due to its ability to modulate serotonin signaling pathways .

Table 1: Binding Affinity of Related Compounds

| Compound Name | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT | TBD |

| 5-substituted derivatives | 5-HT | 3.1 nM |

| Other benzopyran derivatives | Various | Variable |

Pharmacological Profile

The pharmacological profile of this compound suggests it may exert effects similar to known antidepressants. Its interaction with serotonin receptors could lead to increased serotonin availability in synaptic clefts, potentially alleviating symptoms of anxiety and depression .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including palladium-mediated cross-coupling methods. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yields and purity .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar benzopyran derivatives:

- Anxiolytic Activity : A study evaluated the anxiolytic effects of various substituted benzopyrans, highlighting that certain modifications can enhance receptor affinity and therapeutic efficacy .

- Antihypertensive Effects : Research on related compounds has shown promising antihypertensive activity through modulation of vascular smooth muscle function .

- Inhibition Studies : Some derivatives have demonstrated significant inhibition of lipoxygenase activity, indicating potential anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.